![molecular formula C19H15F2N3OS B2760232 2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392289-06-4](/img/structure/B2760232.png)
2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and stability. The specific physical and chemical properties of “2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” are not available in the retrieved information .Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Pinacol boronic esters, including the compound , serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected ( )-D8-THC and cholesterol. Additionally, protodeboronation played a role in the formal total synthesis of d-®-coniceine and indolizidine 209B.
Antiproliferative Activity
While specific studies on this compound are limited, exploring its antiproliferative activity could be promising. Researchers have investigated related indole derivatives for their biological potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity . Similar investigations could shed light on the compound’s potential in inhibiting cell proliferation.
Suzuki–Miyaura Coupling and Boron Reagents
The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on boron reagents. While pinacol boronic esters are not directly used in this coupling, understanding their stability and potential transformations is crucial. Boron reagents play a pivotal role in this field, and their selection impacts the success of coupling reactions .
properties
IUPAC Name |
2,6-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3OS/c1-11-4-2-5-12(8-11)24-18(13-9-26-10-16(13)23-24)22-19(25)17-14(20)6-3-7-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEVCGZMLOAPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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